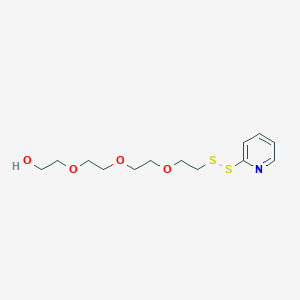

(2-pyridyldithio)-PEG4-alcohol

Descripción general

Descripción

(2-pyridyldithio)-PEG4-alcohol is a compound that features a polyethylene glycol (PEG) spacer arm with a 2-pyridyldithio group. This compound is commonly used in bioconjugation and crosslinking applications due to its ability to form cleavable disulfide bonds. The PEG spacer arm enhances the solubility and flexibility of the molecule, making it suitable for various biochemical and medical applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2-pyridyldithio)-PEG4-alcohol typically involves the reaction of a PEG4-alcohol with a 2-pyridyldithio-containing reagent. One common method is to react PEG4-alcohol with 2,2’-dithiodipyridine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and purification systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

(2-pyridyldithio)-PEG4-alcohol undergoes several types of chemical reactions, including:

Oxidation: The disulfide bond in the 2-pyridyldithio group can be oxidized to form sulfonic acids.

Reduction: The disulfide bond can be reduced to free thiols using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: The 2-pyridyldithio group can undergo nucleophilic substitution reactions with thiol-containing compounds, resulting in the formation of new disulfide bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Thiol-containing compounds such as cysteine or glutathione.

Major Products Formed

Oxidation: Sulfonic acids.

Reduction: Free thiols.

Substitution: New disulfide-linked conjugates.

Aplicaciones Científicas De Investigación

Synthesis of PROTACs

The most prominent application of (2-Pyridyldithio)-PEG4-alcohol is in the development of PROTACs. These molecules consist of two distinct ligands connected by a linker—one ligand targets an E3 ubiquitin ligase, while the other targets the protein intended for degradation. The unique structure of this compound facilitates efficient conjugation between these ligands, enhancing the efficacy of PROTACs in targeted protein degradation .

Drug Conjugation

This compound serves as a linker for antibody-drug conjugates (ADCs). By attaching cytotoxic drugs to antibodies via this linker, researchers can create targeted therapies that deliver drugs directly to cancer cells while minimizing damage to healthy tissues. This approach improves therapeutic indices and reduces side effects compared to traditional chemotherapy .

Bioconjugation Techniques

The compound is also utilized in various bioconjugation techniques due to its ability to form stable thioether bonds. These bonds are critical for creating stable conjugates in biochemistry and pharmaceutical applications. The hydrophilic nature of PEG enhances solubility and bioavailability, making this compound an attractive choice for researchers working on drug delivery systems .

Case Study 1: Development of Targeted Cancer Therapies

A study highlighted the use of this compound in synthesizing PROTACs aimed at degrading oncogenic proteins in cancer cells. The results demonstrated significant reductions in tumor growth in preclinical models, showcasing the potential of PROTACs as effective cancer therapies .

Case Study 2: Antibody-Drug Conjugate Efficacy

Research involving ADCs linked with this compound showed improved pharmacokinetics compared to non-PEGylated counterparts. This study revealed that the orientation and length of the PEG chain significantly influenced drug loading capacity and therapeutic effectiveness, leading to enhanced anti-tumor activity while maintaining lower systemic toxicity .

Mecanismo De Acción

The mechanism of action of (2-pyridyldithio)-PEG4-alcohol involves the formation and cleavage of disulfide bonds. The 2-pyridyldithio group reacts with thiol-containing molecules to form a disulfide bond, which can be cleaved under reducing conditions. This reversible reaction allows for the controlled release of conjugated molecules, making it useful in drug delivery and bioconjugation applications.

Comparación Con Compuestos Similares

Similar Compounds

N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP): Another crosslinking reagent with a shorter spacer arm.

Sulfo-LC-SPDP: A water-soluble version of SPDP with a longer spacer arm.

N-succinimidyl 4-(2-pyridyldithio)pentanoate (SPP): Similar to SPDP but with a different spacer length.

Uniqueness

(2-pyridyldithio)-PEG4-alcohol is unique due to its PEG spacer arm, which provides enhanced solubility and flexibility compared to other crosslinking reagents. This makes it particularly suitable for applications requiring high solubility and biocompatibility.

Actividad Biológica

(2-Pyridyldithio)-PEG4-alcohol is a specialized compound utilized primarily as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). This compound facilitates targeted protein degradation, a promising therapeutic strategy for various diseases, including cancer. The following sections delve into the biological activity, mechanisms of action, and relevant research findings regarding this compound.

Overview of this compound

Chemical Structure and Properties:

- Molecular Formula: CHNOS

- Molecular Weight: 285.38 g/mol

- Functional Groups: Contains a pyridyldithio moiety and polyethylene glycol (PEG) chain, enhancing solubility and stability.

The compound is designed to enable the selective degradation of target proteins by linking them to E3 ubiquitin ligases, thereby promoting ubiquitination and subsequent proteasomal degradation.

The mechanism through which this compound operates involves several key steps:

- Conjugation to Target Proteins: The pyridyldithio group can form reversible disulfide bonds with thiol-containing residues on target proteins.

- Linkage to E3 Ligases: The PEG chain enhances solubility and flexibility, allowing effective interaction with E3 ligases.

- Ubiquitination and Degradation: Once conjugated, the target protein is ubiquitinated, marking it for degradation by the proteasome.

This mechanism allows for precise control over protein levels within cells, making it a powerful tool in therapeutic applications.

Efficacy in PROTAC Development

Recent studies have demonstrated the effectiveness of this compound in synthesizing PROTACs that target specific proteins for degradation. For instance:

- Study Findings: A study published in Journal of Medicinal Chemistry highlighted that PROTACs utilizing this linker exhibited significant potency in degrading target proteins with IC₅₀ values in the low nanomolar range .

- Case Study Example: One PROTAC developed with this compound targeted the BCL-2 protein, a key player in cancer cell survival. The resulting compound showed enhanced anti-tumor activity compared to traditional inhibitors due to its ability to reduce BCL-2 levels effectively .

Comparative Data Table

| Compound | IC₅₀ (nM) | Target Protein | Application |

|---|---|---|---|

| This compound | 5-50 | BCL-2 | Cancer Therapy |

| Other PROTAC Linkers | 10-100 | Various | General Protein Degradation |

Stability and Challenges

While this compound provides several advantages, including increased solubility and targeted action, challenges remain regarding its stability in biological systems. Research indicates that:

- Instability Issues: Compounds utilizing this linker can undergo hydrolysis or oxidation under physiological conditions, potentially leading to reduced efficacy .

- Stabilization Strategies: Recent advancements have focused on modifying the PEG chain or incorporating protective groups to enhance stability while maintaining biological activity .

Propiedades

IUPAC Name |

2-[2-[2-[2-(pyridin-2-yldisulfanyl)ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO4S2/c15-5-6-16-7-8-17-9-10-18-11-12-19-20-13-3-1-2-4-14-13/h1-4,15H,5-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVGYTXVKRZYCDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)SSCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.